3-Bromo-2-cyano-5-fluorophenylacetic acid
Overview
Description
3-Bromo-2-cyano-5-fluorophenylacetic acid, or 3-Br-2-CN-5-FPA, is an organic compound used in scientific research and lab experiments. It is a colorless, crystalline solid and is soluble in most organic solvents. 3-Br-2-CN-5-FPA has a wide range of applications in the field of organic chemistry, biochemistry, and pharmacology. It is a useful reagent in the synthesis of various compounds and can be used to study the mechanism of action of certain drugs.
Mechanism of Action
The mechanism of action of 3-Br-2-CN-5-FPA is not fully understood. However, it is believed that the compound acts as a proton donor, donating a proton to a molecule that is being studied. This proton donation can lead to changes in the structure and/or reactivity of the molecule, allowing researchers to study the effects of the compound on the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Br-2-CN-5-FPA are not well understood. However, the compound has been shown to interact with certain proteins and enzymes, which can lead to changes in the structure and/or reactivity of these molecules. Additionally, 3-Br-2-CN-5-FPA has been shown to inhibit the activity of certain enzymes, which can affect the metabolism of certain compounds.
Advantages and Limitations for Lab Experiments
3-Br-2-CN-5-FPA has several advantages for use in lab experiments. It is a relatively inexpensive reagent, and it is readily available in most chemical supply stores. Additionally, it is relatively stable and can be stored for long periods of time. However, it is important to note that 3-Br-2-CN-5-FPA is a hazardous compound and should be handled with care.
Future Directions
There are several potential future directions for the use of 3-Br-2-CN-5-FPA in scientific research. One potential direction is the development of new fluorescent probes that can be used to study the structure and dynamics of biological molecules. Additionally, 3-Br-2-CN-5-FPA could be used to study the effects of various drugs on biological molecules, as well as to develop new drugs with improved efficacy and safety. Finally, 3-Br-2-CN-5-FPA could be used to study the structure and function of proteins and enzymes, which could lead to the development of new therapeutic agents.
Scientific Research Applications
3-Br-2-CN-5-FPA has a wide range of applications in scientific research. It is commonly used in the synthesis of various organic compounds and can be used to study the mechanism of action of certain drugs. It is also used as a reagent in the synthesis of various biologically active compounds, such as antibiotics, antiviral agents, and anticancer agents. Additionally, 3-Br-2-CN-5-FPA is used in the synthesis of fluorescent probes, which can be used to study the structure and dynamics of biological molecules.
properties
IUPAC Name |
2-(3-bromo-2-cyano-5-fluorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-8-3-6(11)1-5(2-9(13)14)7(8)4-12/h1,3H,2H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWBXUMYGZOADY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)C#N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-cyano-5-fluorophenylacetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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